An In-depth Technical Guide to 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid: A Key Intermediate in the Development of the NK1 Receptor Antagonist Netupitant
An In-depth Technical Guide to 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid: A Key Intermediate in the Development of the NK1 Receptor Antagonist Netupitant
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, a critical starting material in the synthesis of the potent and selective neurokinin-1 (NK1) receptor antagonist, Netupitant. This document details the chemical and physical properties of the title compound, outlines its synthesis, and extensively discusses its pivotal role in the production of Netupitant. The guide further elaborates on the mechanism of action, pharmacokinetics, and clinical application of Netupitant in the prevention of chemotherapy-induced nausea and vomiting (CINV). Detailed experimental protocols for the synthesis of Netupitant from 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid are provided, alongside a depiction of the NK1 receptor signaling pathway. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a synthetic carboxylic acid derivative that has gained significant attention in the pharmaceutical industry as a key building block for the synthesis of Netupitant.[1] Netupitant, in a fixed-dose combination with palonosetron (a 5-HT3 receptor antagonist), is marketed as Akynzeo® for the prevention of acute and delayed nausea and vomiting associated with cancer chemotherapy.[2] The unique structural features of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, particularly the presence of two trifluoromethyl groups on the phenyl ring, are crucial for the high binding affinity and selectivity of Netupitant for the NK1 receptor. This guide will provide an in-depth analysis of this important chemical entity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | [1] |
| CAS Number | 289686-70-0 | [3] |
| Molecular Formula | C₁₂H₁₀F₆O₂ | [3] |
| Molecular Weight | 300.20 g/mol | [3] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 105.5-107 °C | |
| Boiling Point | 232.5 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. | [4] |
| pKa | 4.06 ± 0.14 (Predicted) |
Synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Several synthetic routes to 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid have been reported, primarily in the patent literature. One common approach involves the methylation of a precursor acid.[5]
General Synthetic Scheme
A representative synthetic workflow for the preparation of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is depicted below.
Caption: General synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid.
Experimental Protocol (Example from Patent Literature)
The following is a representative, generalized protocol based on descriptions in the patent literature.[4]
Step 1: Synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid
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To a solution of 3,5-bis(trifluoromethyl)bromobenzene and diethyl malonate in a suitable solvent (e.g., toluene), a palladium catalyst and a base (e.g., sodium tert-butoxide) are added.
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The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC or LC-MS).
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The resulting diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is then subjected to saponification using a strong base (e.g., NaOH or KOH) in a mixture of ethanol and water.
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Following saponification, the reaction mixture is acidified (e.g., with HCl) to induce decarboxylation, yielding 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid.
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The product is isolated by extraction and purified by recrystallization.
Step 2: Synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
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2-(3,5-bis(trifluoromethyl)phenyl)acetic acid is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran).
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The solution is cooled to a low temperature (e.g., -50 °C) and a strong base (e.g., n-butyllithium) is added dropwise.[5]
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A methylating agent (e.g., methyl iodide) is then added to the reaction mixture.[5]
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The reaction is allowed to warm to room temperature and stirred until completion.
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The reaction is quenched with an acidic solution, and the product, 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, is isolated by extraction and purified by recrystallization.
Role as a Key Intermediate in the Synthesis of Netupitant
The primary significance of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid lies in its role as the acylating agent in the final step of Netupitant synthesis.
Synthesis of Netupitant
The synthesis of Netupitant involves the amidation of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid with N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine.[1]
Caption: Final step in the synthesis of Netupitant.
Experimental Protocol for Netupitant Synthesis
The following is a generalized experimental protocol for the synthesis of Netupitant from its precursors, based on available literature.[6][7]
-
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is converted to its corresponding acyl chloride by reacting with a chlorinating agent such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF.[6]
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In a separate reaction vessel, N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane).
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A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the amine solution.[6]
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The freshly prepared 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride solution is then added dropwise to the amine solution at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
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The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate solution).
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The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
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The crude Netupitant is then purified by column chromatography or recrystallization to yield the final product.
Biological Significance via Netupitant
While 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid itself is not known to possess significant biological activity, its derivative, Netupitant, is a highly potent and selective antagonist of the human neurokinin-1 (NK1) receptor.
Mechanism of Action of Netupitant
Netupitant exerts its antiemetic effect by blocking the binding of substance P to the NK1 receptor in the central nervous system.[8] Substance P is a neuropeptide that plays a key role in the emetic reflex, particularly in the delayed phase of CINV.
NK1 Receptor Signaling Pathway
The binding of substance P to the G-protein coupled NK1 receptor initiates a signaling cascade. Netupitant competitively inhibits this interaction.
Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of Netupitant.
Upon binding of Substance P, the NK1 receptor activates the Gq alpha subunit of its associated G-protein, which in turn activates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in neuronal excitation and the emetic response.[9] Netupitant blocks the initial binding of Substance P, thereby inhibiting this entire signaling cascade.
Pharmacokinetics and Efficacy of Netupitant
The pharmacokinetic and efficacy data for Netupitant are summarized in the tables below.
Table 1: Pharmacokinetic Properties of Netupitant
| Parameter | Value | Reference(s) |
| Bioavailability | ~60% | [10] |
| Time to Peak Plasma Concentration (Tmax) | ~5 hours | [11] |
| Plasma Protein Binding | >99% | [2] |
| Metabolism | Primarily by CYP3A4 to three active metabolites (M1, M2, and M3). | [2][12] |
| Elimination Half-life | 80-90 hours | [13] |
| Route of Elimination | Primarily fecal | [2] |
Table 2: Efficacy and Potency of Netupitant
| Parameter | Value | Reference(s) |
| NK1 Receptor Binding Affinity (Ki) | 0.95 nM (for human NK1 in CHO cells) | [14][15] |
| NK1 Receptor Occupancy | >90% at 96 hours after a single oral dose | [13] |
| Clinical Efficacy (in combination with palonosetron and dexamethasone for HEC) | >98% of patients with no emesis in the acute phase (0-24h) | [11] |
| Clinical Efficacy (in combination with palonosetron and dexamethasone for HEC) | ~90% of patients with no emesis in the delayed phase (25-120h) | [11] |
Conclusion
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a crucial chemical intermediate whose primary importance is derived from its role in the synthesis of the highly effective antiemetic drug, Netupitant. Its unique chemical structure directly contributes to the potent and selective NK1 receptor antagonism of Netupitant. This technical guide has provided a detailed overview of the properties, synthesis, and application of this key intermediate, offering valuable insights for professionals in the pharmaceutical sciences. The continued importance of Netupitant in supportive cancer care underscores the significance of its synthetic precursors, including 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid.
References
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